2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide
Description
This compound features a pyrido[2,3-d]pyrimidine-2,4-dione core substituted with a 3,4-dimethoxyphenethyl group at position 3 and an acetamide-linked 3-methylpyrazole moiety at position 1.
Properties
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O5/c1-14-11-19(27-26-14)25-20(30)13-29-21-16(5-4-9-24-21)22(31)28(23(29)32)10-8-15-6-7-17(33-2)18(12-15)34-3/h4-7,9,11-12H,8,10,13H2,1-3H3,(H2,25,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGLPAWEVOPCQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenylacetic acid and various pyrido[2,3-d]pyrimidine derivatives. The reaction conditions usually involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane, ethanol). The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with pyridopyrimidine, pyrazolopyrimidine, and related derivatives, focusing on structural features, physicochemical properties, and synthetic strategies.
Structural and Functional Group Analysis
Key Observations :
- Core Diversity: The pyridopyrimidine core (target compound) offers a planar, conjugated system distinct from pyrazolopyrimidine () or pyrimido[4,5-d]pyrimidinone (). These variations influence binding modes and metabolic stability .
- Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., 3,4-dichlorobenzyl in ), which may reduce solubility but enhance target affinity.
Physicochemical and Druglikeness Properties
| Compound | Lipinski Compliance | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | Likely compliant | ~3.2 | 3 | 9 |
| Example 83 () | Compliant | 4.1 | 2 | 8 |
| Compound 1 () | Compliant | 2.5 | 1 | 5 |
Biological Activity
The compound 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure features a pyrido[2,3-d]pyrimidin core and various substituents that may influence its biological activity. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C26H32N4O5
- Molecular Weight: 480.6 g/mol
- IUPAC Name: 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit key enzymes involved in cellular pathways:
- Dihydrofolate Reductase (DHFR): Similar compounds have shown high affinity for DHFR, which is crucial for DNA synthesis and repair. Inhibition of DHFR leads to reduced levels of tetrahydrofolate necessary for pyrimidine synthesis .
- Kinase Inhibition: The compound may also interact with various kinases involved in signaling pathways critical for cell proliferation and survival . This action could contribute to its potential anticancer properties.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrido[2,3-d]pyrimidine derivatives:
- In vitro Studies: Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- In vivo Models: Animal studies have shown that these compounds can reduce tumor growth by targeting specific signaling pathways involved in cancer progression .
Other Biological Activities
In addition to anticancer effects, the compound may exhibit other biological activities:
- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response .
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens .
Table 1: Summary of Biological Activities
Research Highlights
- A study indicated that a related pyrido[2,3-d]pyrimidine derivative effectively inhibited tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway .
- Another investigation into the structure-activity relationship (SAR) of similar compounds revealed that specific substitutions significantly enhance biological activity against cancer cells .
Q & A
Basic: What are the key structural features of this compound, and how are they experimentally confirmed?
The compound features a pyrido[2,3-d]pyrimidine core substituted with a 3,4-dimethoxyphenethyl group at position 3 and an acetamide linker connected to a 3-methyl-1H-pyrazol-5-yl moiety. Key structural confirmation methods include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify substituent positions, such as methoxy protons (δ ~3.8–3.9 ppm) and pyrazole NH signals (δ ~12–13 ppm) .
- X-ray Crystallography: Resolves spatial arrangements, e.g., dihedral angles between the pyrido-pyrimidine and pyrazole rings, as seen in analogous heterocyclic systems .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]+ ion matching C26H26N6O5) .
Basic: What synthetic routes are employed for preparing this compound?
Synthesis typically involves multi-step heterocyclic assembly:
Pyrido[2,3-d]pyrimidine Core Formation: Cyclocondensation of substituted pyrimidines with activated carbonyl intermediates under acidic or basic conditions .
Substituent Introduction:
- 3,4-Dimethoxyphenethyl Group: Alkylation or Michael addition using 3,4-dimethoxyphenethyl bromide .
- Acetamide Linker: Coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) between the pyrido-pyrimidine and 3-methylpyrazole-5-amine .
Purification: Column chromatography (silica gel, eluent: CH2Cl2/MeOH) or recrystallization .
Advanced: How can researchers optimize the synthesis yield and purity?
Critical Parameters:
- Reaction Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict moisture control .
- Catalyst Selection: Pd-based catalysts for cross-couplings (e.g., Suzuki-Miyaura for aryl groups) improve regioselectivity .
- Temperature Control: Pyrido-pyrimidine cyclization often requires reflux (80–100°C) to avoid side-product formation .
Example Optimization Table:
| Step | Condition | Yield Improvement |
|---|---|---|
| Cyclocondensation | DMF, 90°C, 12h | 65% → 78% |
| Acetamide Coupling | EDC/HOBt, RT, 4h | 50% → 85% |
Advanced: What analytical challenges arise in characterizing this compound, and how are they resolved?
Challenges:
- Tautomerism in Pyrido-Pyrimidine Core: 2,4-Dioxo groups may exhibit keto-enol tautomerism, complicuting NMR interpretation. Use deuterated DMSO to stabilize tautomers and assign peaks .
- Solubility Issues: Limited solubility in aqueous buffers hinders biological assays. Co-solvents (e.g., DMSO ≤1%) or prodrug strategies (e.g., phosphate esters) improve bioavailability .
- Crystallization Difficulty: Microcrystalline powders are common. Use solvent diffusion (e.g., CH3CN/Et2O) for single-crystal growth .
Advanced: How should researchers address contradictions in pharmacological data across studies?
Methodological Consistency:
- Assay Conditions: Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls to minimize variability .
- Dose-Response Validation: Perform IC50/EC50 titrations in triplicate with positive controls (e.g., reference inhibitors) .
- Metabolic Stability: Use liver microsomes from consistent species (e.g., human vs. murine) to compare half-life (t1/2) data .
Example Conflict Resolution:
If conflicting kinase inhibition results arise, validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
Advanced: What strategies mitigate degradation during long-term storage?
- Lyophilization: Stabilize the compound as a lyophilized powder under inert gas (N2/Ar) to prevent oxidation .
- Temperature: Store at −20°C in amber vials to limit photodegradation of the dimethoxyphenyl group .
- Purity Monitoring: Regular HPLC analysis (C18 column, gradient: H2O/MeCN + 0.1% TFA) detects hydrolytic byproducts .
Advanced: How can computational methods guide SAR studies for this compound?
- Molecular Docking: Use PyMOL or AutoDock to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize derivatives .
- ADMET Prediction: Tools like SwissADME predict logP (target ≤3) and BBB permeability for CNS-targeted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
